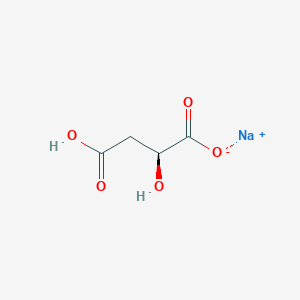
(213C)butanoic acid
Overview
Description
(213C)butanoic acid, also known as butyric acid, is a short-chain fatty acid with the chemical formula CH₃CH₂CH₂COOH. It is an oily, colorless liquid with an unpleasant odor, often described as similar to rancid butter. Butanoic acid is found naturally in animal fats and plant oils, and it was first discovered in 1869 by Lieben and Rossi .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanoic acid can be synthesized through various methods. One common method is the oxidation of butyraldehyde. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method involves the fermentation of carbohydrates by anaerobic bacteria, such as Clostridium butyricum, which produces butanoic acid as a metabolic byproduct .
Industrial Production Methods
Industrial production of butanoic acid typically involves the hydroformylation of propene followed by oxidation. In this process, propene reacts with carbon monoxide and hydrogen to form butyraldehyde, which is then oxidized to butanoic acid . This method is efficient and widely used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid undergoes various chemical reactions, including:
Oxidation: Butanoic acid can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to butanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Acetic acid (CH₃COOH) and carbon dioxide (CO₂).
Reduction: Butanol (CH₃CH₂CH₂CH₂OH).
Esterification: Butanoate esters (e.g., methyl butanoate, ethyl butanoate).
Scientific Research Applications
Butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various esters and other organic compounds.
Biology: Studied for its role in the gut microbiome and its effects on gut health.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of perfumes, flavorings, and pharmaceuticals
Mechanism of Action
Butanoic acid exerts its effects through various molecular targets and pathways. It is known to act as a histone deacetylase (HDAC) inhibitor, which leads to changes in gene expression. This inhibition can result in anti-inflammatory and anticancer effects. Additionally, butanoic acid is involved in the regulation of gut health by serving as an energy source for colonocytes and modulating the gut microbiome .
Comparison with Similar Compounds
Butanoic acid can be compared with other short-chain fatty acids such as:
Propanoic acid (CH₃CH₂COOH): Similar in structure but with one less carbon atom. It has a less intense odor and is used in food preservation.
Pentanoic acid (CH₃CH₂CH₂CH₂COOH): Has one more carbon atom than butanoic acid and a slightly different odor profile. .
Butanoic acid is unique due to its strong odor and its significant role in the gut microbiome and potential therapeutic applications.
Properties
IUPAC Name |
(213C)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-LBPDFUHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH2]C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480868 | |
| Record name | Butyric acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68735-11-5 | |
| Record name | Butyric acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68735-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B3334325.png)







